2-(2-Chloro-5-methylphenyl)-2,2-difluoroethan-1-amine
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Overview
Description
2-(2-Chloro-5-methylphenyl)-2,2-difluoroethan-1-amine is an organic compound characterized by the presence of a chloro-substituted phenyl ring, a difluoroethane moiety, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-methylphenyl)-2,2-difluoroethan-1-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-5-methylphenyl derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-5-methylphenyl)-2,2-difluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
2-(2-Chloro-5-methylphenyl)-2,2-difluoroethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-methylphenyl)-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the chloro and difluoro groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-methylphenyl isocyanate
- 2-Chloro-5-methylphenol
- 2-Chloro-5-methylphenyl acetate
Uniqueness
2-(2-Chloro-5-methylphenyl)-2,2-difluoroethan-1-amine is unique due to the presence of both chloro and difluoro substituents, which can significantly impact its chemical reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H10ClF2N |
---|---|
Molecular Weight |
205.63 g/mol |
IUPAC Name |
2-(2-chloro-5-methylphenyl)-2,2-difluoroethanamine |
InChI |
InChI=1S/C9H10ClF2N/c1-6-2-3-8(10)7(4-6)9(11,12)5-13/h2-4H,5,13H2,1H3 |
InChI Key |
SYYQIFPXIWDCNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C(CN)(F)F |
Origin of Product |
United States |
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